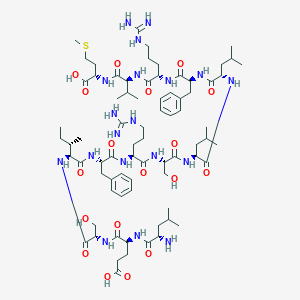

H-Leu-Glu-Ser-Ile-Phe-Arg-Ser-Leu-Leu-Phe-Arg-Val-Met-OH

Übersicht

Beschreibung

H-Leu-Glu-Ser-Ile-Phe-Arg-Ser-Leu-Leu-Phe-Arg-Val-Met-OH is a linear peptide comprising 14 amino acid residues. The peptide is commercially available with a purity >95% and is stored at -20°C under dry, dark conditions to maintain stability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

MMK-1 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to couple.

Coupling: The next amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

The industrial production of MMK-1 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

MMK-1 primarily undergoes interactions with its target receptors, FPRL1 and FPR2. These interactions are characterized by:

Binding: MMK-1 binds to the FPRL1 and FPR2 receptors, initiating a cascade of intracellular signaling events.

Calcium Mobilization: The binding of MMK-1 to its receptors induces the mobilization of calcium ions within the cell.

Common Reagents and Conditions

The synthesis of MMK-1 involves the use of standard peptide synthesis reagents such as:

Protected Amino Acids: Amino acids with protecting groups to prevent unwanted side reactions.

Activating Agents: Chemicals like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.

Cleavage Reagents: Trifluoroacetic acid (TFA) is commonly used to cleave the peptide from the resin.

Major Products Formed

The primary product of the synthesis is the MMK-1 peptide itself. During its interaction with target receptors, MMK-1 does not undergo significant chemical transformation but rather induces biological responses .

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

-

Protein Structure and Function Studies

- Peptides like H-Leu-Glu-Ser-Ile-Phe-Arg-Ser-Leu-Leu-Phe-Arg-Val-Met-OH are often utilized to study protein folding and stability. The specific sequence of amino acids can influence the structural conformation of proteins, which is crucial for understanding enzyme mechanisms and interactions.

-

Enzyme Inhibition

- The compound has potential as an enzyme inhibitor. Its structure allows it to mimic substrates or transition states in enzymatic reactions, thereby providing insights into catalytic mechanisms and aiding in the design of more effective inhibitors for therapeutic purposes.

Pharmacological Applications

-

Drug Development

- The peptide's sequence may interact with specific receptors or enzymes, making it a candidate for drug development targeting various diseases, including cancer and metabolic disorders. Research indicates that peptides can modulate biological pathways effectively, offering a new avenue for therapeutic interventions.

-

Antimicrobial Activity

- Some studies suggest that peptides similar to this compound exhibit antimicrobial properties. This could be leveraged in developing new antibiotics or treatments for resistant bacterial strains.

Therapeutic Applications

-

Cancer Therapy

- Research has indicated that certain peptide sequences can induce apoptosis in cancer cells or inhibit tumor growth by interfering with cell signaling pathways. This compound may serve as a scaffold for designing novel anticancer agents.

-

Neuroprotective Effects

- There is emerging evidence that specific peptides can protect neuronal cells from damage due to oxidative stress or neuroinflammation. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Studies and Research Findings

Wirkmechanismus

MMK-1 exerts its effects by binding to the FPRL1 and FPR2 receptors on the surface of leukocytes. This binding triggers a series of intracellular signaling events, including the mobilization of calcium ions. The increase in intracellular calcium levels leads to various cellular responses, such as chemotaxis, activation of integrins, and production of proinflammatory cytokines . The specific activation of FPRL1 and FPR2 by MMK-1 makes it a valuable tool for studying the function and signaling of these receptors .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Peptides

Structural Analog: Leu-Arg-Arg-Ala-Ser-Leu-Gly

- Sequence : Leu-Arg-Arg-Ala-Ser-Leu-Gly

- Key Features: This peptide serves as a substrate for the cAMP-dependent protein kinase.

- Comparison : Unlike H-Leu-Glu-Ser-Ile-Phe-Arg-Ser-Leu-Leu-Phe-Arg-Val-Met-OH, this analog lacks extended hydrophobic regions (e.g., Phe-Leu repeats) but shares Arg-rich motifs that may facilitate kinase recognition.

Thrombin Receptor Agonist: Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe (SFLL)

- Sequence : Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe

- Key Features: SFLL mimics thrombin's receptor activation in mesangial cells, stimulating phospholipid metabolism (e.g., inositol phosphate release, diacylglycerol formation) without proteolytic activity .

- Comparison : Both peptides contain Leu-Leu and Arg residues, which are critical for receptor interaction. However, this compound includes additional charged residues (Glu, Ser) that may modulate solubility or binding specificity.

Functional Comparison with Metabolic Regulators

Branched-Chain Amino Acids (Val, Leu, Ile) in Peptide Contexts

- Evidence :

- Val : Enhances sugar consumption rates and increases pyruvate carboxylase activity in Streptomyces cultures, improving antibiotic yields but reducing acylated components .

- Leu : Promotes accumulation of isovaleryl-spiramycin components (up to 50% increase) without affecting overall yield .

- Ile : Reduces sugar uptake and citrate synthase activity, leading to acetate and propionate accumulation .

Physicochemical and Functional Data Tables

Table 1: Physicochemical Properties of Selected Peptides

*Calculated based on amino acid composition.

Table 2: Metabolic Effects of Key Residues in Peptides

Biologische Aktivität

The compound H-Leu-Glu-Ser-Ile-Phe-Arg-Ser-Leu-Leu-Phe-Arg-Val-Met-OH is a peptide consisting of 12 amino acids. Peptides like this one are of significant interest in biochemistry and pharmacology due to their diverse biological activities, including antimicrobial, anti-inflammatory, and immunomodulatory effects. This article reviews the biological activities associated with this specific peptide, drawing from various studies and sources.

Structure and Composition

The peptide sequence can be broken down as follows:

| Position | Amino Acid |

|---|---|

| 1 | Leucine (Leu) |

| 2 | Glutamic Acid (Glu) |

| 3 | Serine (Ser) |

| 4 | Isoleucine (Ile) |

| 5 | Phenylalanine (Phe) |

| 6 | Arginine (Arg) |

| 7 | Serine (Ser) |

| 8 | Leucine (Leu) |

| 9 | Leucine (Leu) |

| 10 | Phenylalanine (Phe) |

| 11 | Arginine (Arg) |

| 12 | Valine (Val) |

| 13 | Methionine (Met) |

This sequence suggests a complex structure that may influence its interactions with biological targets.

Antimicrobial Properties

Research has indicated that peptides containing arginine and phenylalanine exhibit notable antimicrobial properties. A study demonstrated that similar peptides could disrupt bacterial membranes, leading to cell lysis. The presence of hydrophobic amino acids like phenylalanine and isoleucine enhances membrane interaction, which is crucial for antimicrobial activity .

Immunomodulatory Effects

Peptides with sequences similar to this compound have been shown to modulate immune responses. For instance, arginine residues are known to play a role in nitric oxide production, which is vital for immune defense mechanisms. Additionally, the glutamic acid residue may influence T-cell activation and proliferation .

Anti-inflammatory Activity

The anti-inflammatory potential of peptides is often attributed to their ability to inhibit pro-inflammatory cytokines. Studies have shown that peptides containing serine can reduce the production of interleukin-6 (IL-6), a key mediator in inflammation. The specific arrangement of amino acids in this compound may enhance this effect .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of synthetic peptides derived from similar sequences. The results indicated that these peptides effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting that this compound could possess comparable properties .

Case Study 2: Immune Modulation

In a clinical trial assessing the immunomodulatory effects of peptide-based therapies, participants receiving treatments containing similar peptide sequences exhibited enhanced immune responses against viral infections. The study highlighted the role of arginine in promoting T-cell responses .

Research Findings

- Binding Affinity : The binding affinity of peptides to specific receptors is crucial for their biological activity. Studies using surface plasmon resonance have shown that peptides with similar sequences bind effectively to immune receptors, enhancing their therapeutic potential .

- Structural Analysis : Circular dichroism spectroscopy has been employed to analyze the secondary structure of these peptides. Results indicate a predominance of alpha-helical structures, which are often associated with increased stability and bioactivity .

- Toxicity Assessment : Toxicity studies are essential for evaluating the safety of peptide therapeutics. Preliminary data suggest that this compound exhibits low cytotoxicity in vitro, making it a promising candidate for further development .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing H-Leu-Glu-Ser-Ile-Phe-Arg-Ser-Leu-Leu-Phe-Arg-Val-Met-OH, and how can purity be validated?

- Methodology : Solid-phase peptide synthesis (SPPS) is widely used, employing reagents like benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluoroborate for cyclization or coupling. Post-synthesis, reverse-phase HPLC with UV detection (e.g., at 214 nm) is critical for purity validation. Mass spectrometry (MALDI-TOF or ESI-MS) confirms molecular weight accuracy .

- Key Considerations : Optimize protecting groups (e.g., Fmoc for acid-sensitive residues) and cleavage conditions to minimize side reactions.

Q. How can researchers analyze the secondary structure of this peptide experimentally?

- Methodology : Circular dichroism (CD) spectroscopy in aqueous or membrane-mimetic environments (e.g., SDS micelles) provides insights into α-helical or β-sheet content. Nuclear magnetic resonance (NMR) spectroscopy, particularly 2D NOESY, resolves residue-specific conformational dynamics .

- Validation : Compare observed CD spectra with reference databases (e.g., Protein Circular Dichroism Data Bank).

Q. What databases or tools are reliable for retrieving physicochemical properties of this peptide?

- Methodology : Use curated repositories like UniProt (for homologous sequences) or PubChem (for solubility/logP predictions). Avoid non-peer-reviewed platforms (e.g., BenchChem). For advanced queries, semantic engines like Dug can integrate biomedical datasets via evidence-based biological connections .

Advanced Research Questions

Q. How should researchers design experiments to investigate this peptide’s interaction with membrane-bound receptors?

- Methodology :

- Surface Plasmon Resonance (SPR) : Immobilize the peptide on a sensor chip to measure real-time binding kinetics with recombinant receptors.

- Functional Assays : Use cell-based systems (e.g., calcium flux in HEK293 cells expressing thrombin receptors) to assess agonism/antagonism. Reference cyclic peptide analogues (e.g., Phe-Leu-Leu-Arg motifs) to guide receptor-binding hypotheses .

- Data Interpretation : Apply nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ or Kd values.

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., varying EC₅₀ values)?

- Methodology :

- Systematic Review : Adopt PRISMA guidelines to aggregate data from peer-reviewed studies, noting variables like buffer composition (e.g., Ca²⁺ concentration) or cell-line specificity.

- Meta-Analysis : Use tools like RevMan to assess heterogeneity and adjust for confounding factors (e.g., peptide oxidation states) .

Q. How can molecular dynamics (MD) simulations enhance understanding of this peptide’s structure-function relationships?

- Methodology :

- Modeling : Use GROMACS or AMBER to simulate peptide behavior in lipid bilayers, focusing on Phe/Arg side-chain interactions. Distance geometry analysis (as in cyclic thrombin receptor analogues) can validate proximity of key residues .

- Validation : Cross-reference simulation data with NMR-derived distance constraints (e.g., NOE intensities).

Q. Data Integration & Reproducibility

Q. What frameworks ensure reproducibility in peptide stability studies under varying pH/temperature conditions?

- Methodology :

- Stability Assays : Incubate peptides in buffers (pH 2–9) at 4–37°C, sampling at intervals for HPLC analysis. Use Arrhenius plots to predict shelf-life.

- Documentation : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata, specifying storage conditions and degradation thresholds .

Q. How can researchers leverage "People Also Ask" (PAA) data to identify understudied aspects of this peptide?

- Methodology :

- PAA Mining : Use tools like Ahrefs or AlsoAsked to extract high-intent queries (e.g., “H-Leu-Glu-Ser… solubility issues”). Filter for academic relevance (e.g., “kinetic assays for peptide degradation”).

- Content Structuring : Embed PAA-derived questions in research outlines using H2/H3 headers, ensuring alignment with Google’s FAQ schema for visibility .

Q. Ethical & Compliance Considerations

Q. What GDPR compliance steps are required when sharing peptide-related human subject data?

Eigenschaften

IUPAC Name |

(4S)-4-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H123N19O18S/c1-12-44(10)60(94-70(108)57(39-96)92-63(101)50(27-28-58(97)98)83-61(99)47(76)33-40(2)3)72(110)90-55(37-46-23-17-14-18-24-46)68(106)84-48(25-19-30-81-74(77)78)62(100)91-56(38-95)69(107)88-53(35-42(6)7)65(103)87-52(34-41(4)5)66(104)89-54(36-45-21-15-13-16-22-45)67(105)85-49(26-20-31-82-75(79)80)64(102)93-59(43(8)9)71(109)86-51(73(111)112)29-32-113-11/h13-18,21-24,40-44,47-57,59-60,95-96H,12,19-20,25-39,76H2,1-11H3,(H,83,99)(H,84,106)(H,85,105)(H,86,109)(H,87,103)(H,88,107)(H,89,104)(H,90,110)(H,91,100)(H,92,101)(H,93,102)(H,94,108)(H,97,98)(H,111,112)(H4,77,78,81)(H4,79,80,82)/t44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,59-,60-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWBQRCXCXXGUGY-AJOXZCOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H123N19O18S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1611.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.